molecular formula C7H5BF4KNO2 B13663986 Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate

Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate

Cat. No.: B13663986
M. Wt: 261.03 g/mol
InChI Key: FLFIUOMXXFOHTM-UHFFFAOYSA-N
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Description

Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:

RB(OH)2+KHF2RBF3K+H2OR-B(OH)_2 + KHF_2 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KHF2​→R−BF3​K+H2​O

where ( R ) represents the 4-fluoro-3-nitrobenzyl group. This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, reducing agents like hydrogen or hydrazine for nitro group reduction, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-fluoro-3-aminobenzyl derivatives, while cross-coupling reactions can produce a wide range of substituted benzyl compounds .

Mechanism of Action

The mechanism by which Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The nitro and fluoro groups influence the compound’s reactivity and stability, making it a valuable reagent in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate is unique due to the combination of the trifluoroborate group with both fluoro and nitro substituents. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecules .

Properties

Molecular Formula

C7H5BF4KNO2

Molecular Weight

261.03 g/mol

IUPAC Name

potassium;trifluoro-[(4-fluoro-3-nitrophenyl)methyl]boranuide

InChI

InChI=1S/C7H5BF4NO2.K/c9-6-2-1-5(4-8(10,11)12)3-7(6)13(14)15;/h1-3H,4H2;/q-1;+1

InChI Key

FLFIUOMXXFOHTM-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1=CC(=C(C=C1)F)[N+](=O)[O-])(F)(F)F.[K+]

Origin of Product

United States

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